(4Z)-4-(butoxymethylidene)cyclohexene
Description
(4Z)-4-(Butoxymethylidene)cyclohexene is a cyclohexene derivative featuring a butoxymethylidene substituent at the 4-position in the Z-configuration. The compound’s structure combines a cyclohexene backbone—a six-membered ring with one double bond—with a butoxy ether group attached via a methylidene bridge.
Properties
IUPAC Name |
(4Z)-4-(butoxymethylidene)cyclohexene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O/c1-2-3-9-12-10-11-7-5-4-6-8-11/h4-5,10H,2-3,6-9H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLWFAECYDVRTBG-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC=C1CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO/C=C\1/CCC=CC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and their implications:
Physicochemical Properties
- Lipophilicity : The butoxymethylidene group enhances lipophilicity compared to shorter-chain analogs (e.g., methyl or hydroxyl-substituted cyclohexenes), influencing solubility in organic solvents like cyclohexane or acetone .
- Reactivity : Unlike cyclohexene oxide, which undergoes epoxide-specific reactions (e.g., with amines), the methylidene group in the target compound may participate in conjugate additions or Diels-Alder reactions .
Key Research Findings and Gaps
- Synthetic Methods : Racemic cyclohexene derivatives are often synthesized using transition-metal catalysts (e.g., Cr, Co) in solvents like acetone or water, suggesting viable routes for the target compound .
- Analytical Challenges : Cyclohexene derivatives can interfere in chromatographic analyses when using methylene chloride, as observed in EPA Method 625; alternative solvents like FC-113 may mitigate this .
- Bioactivity Potential: Structural similarities to plant-derived oxygenated cyclohexenes warrant further investigation into the antimicrobial or cytotoxic properties of this compound .
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